![molecular formula C12H17N5O3S B2505505 Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate CAS No. 2174008-10-5](/img/structure/B2505505.png)

Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

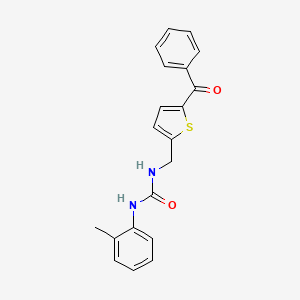

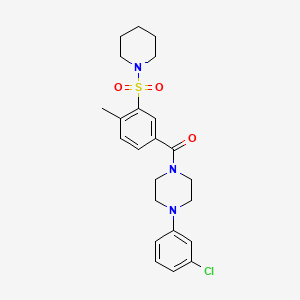

The compound of interest, Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate, is a derivative of thiazole, which is a significant scaffold in heterocyclic chemistry and plays a crucial role in medicinal chemistry. Thiazole derivatives have been extensively studied due to their potential biological activities, including antitumor properties .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and interactions with various reagents. For instance, ethyl azidoformate reacts with morpholine to produce morpholinium azide and 4-(ethoxycarbonyl)morpholine . Similarly, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and shown to exhibit antitumor activity . The synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives . Another novel compound, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, was synthesized through the cyclization of thioamide with 2-chloroacetoacetate .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using various spectroscopic techniques. For example, the novel compound Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was found to crystallize in the monoclinic crystal system and its structure was established by IR, 1H NMR, and MS spectra . The crystal structure was further optimized using DFT calculations to analyze the frontier molecular orbitals .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. The reaction of ethyl azidoformate with morpholines is an example of how different substituents on the morpholine ring can lead to different reaction pathways and products . The synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives also showcases a variety of reactions involving different cyanoacrylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate compound's crystal structure analysis revealed intermolecular interactions, which are significant for understanding its physical properties . The DFT calculations provided insights into the electronic properties, such as the energy difference between HOMO - LUMO, which is crucial for understanding the chemical reactivity of the compound .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate is involved in complex chemical transformations and synthesis processes. For instance, it undergoes transformations leading to the creation of various thiazole-carboxylate derivatives. These derivatives are integral in synthesizing structurally diverse and pharmacologically significant compounds. The structural analysis of these compounds, involving techniques like X-ray crystallography, further contributes to understanding their molecular geometry and potential chemical reactivity (Žugelj et al., 2009; Mohamed, 2014; Mohamed, 2021; Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

This compound is a precursor in various chemical reactions, forming compounds with distinct chemical properties and potential applications. Its reactivity paves the way for the synthesis of a range of compounds, some with potential pharmacological activities. The compounds synthesized from it are characterized by their unique structures, which are elucidated using spectroscopic and crystallographic techniques, ensuring a deep understanding of their properties and potential applications (Li-jua, 2015; Remizov et al., 2019; Abdelhamid & Afifi, 2010).

Pharmacological Potential

The derivatives synthesized from this compound have been explored for their pharmacological properties, particularly in anticancer research. Some derivatives exhibit promising activity against specific cancer cell lines, suggesting potential therapeutic applications. However, the detailed mechanisms of action and clinical applicability require further investigation (Chapman et al., 1971; Sonar et al., 2020; Horishny et al., 2020).

Mecanismo De Acción

Morpholines

This compound contains a morpholine ring, which is a common feature in many bioactive molecules. Morpholine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Thiazoles

Thiazole is another significant heterocyclic system present in this compound. Thiazole derivatives are known to exhibit a wide range of biological activities and are found in many important synthetic drug molecules .

Propiedades

IUPAC Name |

ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O3S/c1-2-19-12(18)10-8-21-11(15-10)7-17-3-4-20-9(6-17)5-14-16-13/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGOACBLRCOCQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CN2CCOC(C2)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2505422.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone](/img/structure/B2505429.png)

![{Spiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B2505430.png)

![N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2505431.png)

![N-(3-acetylphenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2505434.png)

![4-((1-methyl-1H-imidazol-2-yl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2505435.png)